5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
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Overview
Description
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and two methyl groups at positions 5 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dimethyl-2,3-dihydropyridine-4,6-dione with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-1,4-dione derivatives, while substitution reactions can produce a variety of functionalized pyridazines.
Scientific Research Applications
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar fused ring structure and have been studied for their anticonvulsant and antidepressant activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is unique due to its specific substitution pattern and the presence of two methyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-6-7(5(2)10-4)9(14)12-11-8(6)13/h3H,1-2H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGBYCDRUETRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(=O)NNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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